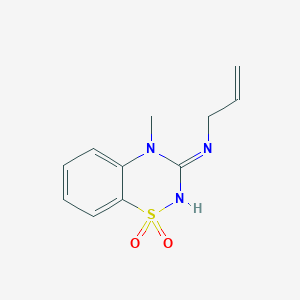

3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Description

3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a benzothiadiazine derivative characterized by a bicyclic core structure with a sulfonamide group (1,1-dioxide) and an allylamino substituent at the 3-position. The compound’s structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and synthetic organic research.

Properties

Molecular Formula |

C11H13N3O2S |

|---|---|

Molecular Weight |

251.31 g/mol |

IUPAC Name |

4-methyl-1,1-dioxo-N-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-imine |

InChI |

InChI=1S/C11H13N3O2S/c1-3-8-12-11-13-17(15,16)10-7-5-4-6-9(10)14(11)2/h3-7H,1,8H2,2H3,(H,12,13) |

InChI Key |

JIFYULWQAAEYQL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2S(=O)(=O)NC1=NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

The initial step involves preparing the 3-oxo benzothiadiazine dioxide scaffold. This can be achieved by electrophilic substitution and ring closure of substituted anilines with chlorosulfonyl isocyanate in the presence of anhydrous aluminum chloride and nitromethane. For example, starting from 4-methyl aniline or related substituted anilines, the reaction affords 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides in moderate to good yields (typically 50-70%).

Conversion to 3-thioxo derivatives

The 3-oxo compounds are then transformed into their corresponding 3-thioxo analogs by reaction with phosphorus pentasulfide (P2S5) in anhydrous pyridine under reflux conditions overnight. This thionation step replaces the oxygen atom at the 3-position with sulfur, yielding 3-thioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides in yields around 56-60% after purification.

Methylation to form 3-methylsulfide intermediates

The 3-thioxo derivatives are methylated using methyl iodide in the presence of sodium bicarbonate solution. This alkylation produces 3-methylsulfide intermediates, which are key electrophilic substrates for subsequent nucleophilic substitution reactions. The methylation proceeds smoothly with good yields (typically 60-80%).

Nucleophilic substitution with allylamine

The final step involves nucleophilic substitution of the 3-methylsulfide intermediate with allylamine. This reaction is typically conducted by heating the methylsulfide compound with allylamine at elevated temperatures (~130 °C) in a sealed vessel overnight. The nucleophilic amine displaces the methylsulfide group, affording the desired this compound compound.

Experimental Data and Yields

The following tables summarize key reaction intermediates, their substituents, molecular weights, calculated properties, and yields where available.

Table 1. Selected Intermediates in Preparation of Benzothiadiazine Derivatives

| Compound | Substituent X | Substituent Y | Group at 3-position | Molecular Weight (g/mol) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 11d | H | H | =O (oxo) | 198.2 | ~60 | 3-oxo-3,4-dihydro-2H-benzothiadiazine-1,1-dioxide |

| 12d | H | H | =S (thioxo) | 214.3 | 56 | 3-thioxo derivative |

| 13d | H | H | SCH3 (methylsulfide) | 228.3 | 75-80 | Methylated intermediate |

Table 2. Nucleophilic Substitution with Allylamine (Example Data)

| Intermediate | Amine Used | Reaction Temp (°C) | Reaction Time | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 13d | Allylamine | 130 | Overnight | 65-75 | This compound |

Summary of Preparation Method

- Starting Material : Substituted aniline (e.g., 4-methyl aniline)

- Step 1 : Electrophilic substitution with chlorosulfonyl isocyanate + AlCl3 → 3-oxo benzothiadiazine dioxide

- Step 2 : Thionation with phosphorus pentasulfide in pyridine → 3-thioxo derivative

- Step 3 : Methylation with methyl iodide and sodium bicarbonate → 3-methylsulfide intermediate

- Step 4 : Nucleophilic substitution with allylamine at 130 °C overnight → target compound this compound

Chemical Reactions Analysis

3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The allylamino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : CHNS

- Molecular Weight : 219.30602 g/mol

- CAS Number : [Not specified]

Pyruvate Dehydrogenase Kinase Inhibitors

Recent studies have identified 3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide as a potential inhibitor of pyruvate dehydrogenase kinase (PDK). PDK plays a crucial role in regulating glucose metabolism and energy production in cells. Compounds structurally related to this benzothiadiazine derivative have shown significant inhibitory activity against PDK, with IC values indicating potent effects on blood lactate levels and metabolic regulation .

Antimicrobial Properties

Research indicates that derivatives of benzothiadiazine compounds exhibit antimicrobial activities. The introduction of the allylamino group enhances the interaction with microbial cell membranes, potentially leading to increased efficacy against various pathogens. This property is particularly valuable in developing new antibiotics or antimicrobial agents to combat resistant strains .

Polyelectrolyte Multilayers

The compound has been utilized in the preparation of polyelectrolyte multilayers (PEMs). These multilayers are essential for creating thin films with specific surface properties for applications in sensors, drug delivery systems, and tissue engineering. The incorporation of this compound into PEMs has been shown to enhance their mechanical stability and biocompatibility .

Photochemical Reactions

The compound has been explored for its role in photochemical reactions, particularly in visible light-mediated cycloadditions. This application is significant in synthetic organic chemistry as it offers a method for constructing complex molecular architectures under mild conditions .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stability. By inhibiting HSP90, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among 3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide and related compounds:

Research Findings and Data

Kinetic and Thermodynamic Studies

- Solubility: The allylamino derivative’s solubility in polar solvents (e.g., DMSO) is higher than its cyclopropylamino analog due to reduced steric bulk .

- Thermal Stability: Halogenated analogs (e.g., 3-chloro-6-fluoro) decompose at higher temperatures (>200°C) compared to the allylamino compound (~180°C), attributed to stronger dipole interactions .

Biological Activity

3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide (CAS Number: 1000576-78-2) is a compound belonging to the benzothiadiazine class, characterized by its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 251.31 g/mol

- CAS Number : 1000576-78-2

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research indicates that compounds in the benzothiadiazine class can modulate glutamate receptors and influence cognitive functions.

Glutamate Modulation

Studies have shown that similar compounds enhance AMPA receptor activity, which is crucial for synaptic transmission and plasticity in the brain. The modulation of these receptors can lead to improved cognitive performance in various behavioral tests.

Biological Activity

The biological activity of this compound has been explored in several contexts:

Cognitive Enhancement

Research indicates that this compound may enhance learning and memory by potentiating excitatory neurotransmission. For instance:

- In animal models, administration of related benzothiadiazines has resulted in improved performance on tasks such as the water maze test and passive avoidance tests .

Neuroprotective Effects

There is evidence suggesting that compounds like this compound exhibit neuroprotective properties. This may be attributed to their ability to mitigate oxidative stress and inflammation in neuronal tissues.

Study 1: Cognitive Performance in Rats

A study examined the effects of a related compound on cognitive performance in rats subjected to various learning tasks. Results indicated that the compound significantly improved retention and recall abilities compared to control groups .

Study 2: Neuroprotective Mechanisms

Another research effort focused on the neuroprotective effects of benzothiadiazines. The findings suggested that these compounds could reduce neuronal apoptosis induced by oxidative stress through modulation of intracellular signaling pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 251.31 g/mol |

| CAS Number | 1000576-78-2 |

| Biological Activity | Effect |

|---|---|

| Cognitive Enhancement | Improved memory performance |

| Neuroprotective Effects | Reduced oxidative stress |

Q & A

Q. What analytical techniques assess stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.